molecular formula C11H7FN4 B12907336 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-93-8

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12907336
CAS No.: 62051-93-8
M. Wt: 214.20 g/mol
InChI Key: PFRABAPPLISBDV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a fluorophenyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl azide with 2-cyanopyridine under thermal conditions to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding triazolopyridine oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[4,5-b]pyridine: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    4-Fluorophenyl-1,2,3-triazole: Contains a triazole ring but lacks the pyridine ring, leading to different reactivity and applications.

    3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior and biological activity.

Uniqueness

3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The combination of the triazole and pyridine rings provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

62051-93-8

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-(4-fluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7FN4/c12-8-3-5-9(6-4-8)16-11-10(14-15-16)2-1-7-13-11/h1-7H

InChI Key

PFRABAPPLISBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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